molecular formula C9H10F3NO B2670723 4-(Methoxymethyl)-3-(trifluoromethyl)aniline CAS No. 1507068-46-3

4-(Methoxymethyl)-3-(trifluoromethyl)aniline

Cat. No.: B2670723
CAS No.: 1507068-46-3
M. Wt: 205.18
InChI Key: PBZKTNYUVBUFKF-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

The development of 4-(methoxymethyl)-3-(trifluoromethyl)aniline is rooted in the broader exploration of trifluoromethyl-substituted anilines, which gained prominence in the late 20th century due to their unique electronic and steric properties. Early research on trifluoromethylanilines focused on simpler analogs, such as 2-(trifluoromethyl)aniline, which demonstrated enhanced stability and reactivity compared to non-fluorinated counterparts. The introduction of methoxymethyl groups emerged as a strategic modification to fine-tune solubility and electronic characteristics while retaining the trifluoromethyl group’s strong electron-withdrawing effects.

A pivotal advancement occurred with the adaptation of catalytic hydrogenation techniques, as seen in the synthesis of structurally related compounds like 2-methyl-3-trifluoromethylaniline. These methods enabled efficient reduction of nitro intermediates while preserving sensitive functional groups, a critical step for producing high-purity derivatives. The evolution of synthetic routes, such as the use of Pd/C catalysts under hydrogen pressure, directly influenced the scalability of this compound, positioning it as a viable intermediate for industrial applications.

Position Within Trifluoromethylaniline Research Domain

This compound occupies a niche within trifluoromethylaniline chemistry due to its hybrid functionalization. Unlike simpler derivatives such as 4-methyl-3-(trifluoromethyl)aniline, the methoxymethyl group introduces both steric bulk and polarity, which modulate intermolecular interactions. This is exemplified in crystal structure studies of related compounds, where methoxy groups form hydrogen-bonding networks with fluorine atoms. Such interactions are critical in solid-state applications, including the design of molecular crystals for optoelectronic materials.

The compound’s structural uniqueness is further highlighted in comparison to isomers like 4-methoxy-3-(trifluoromethyl)aniline, where the methyl ether group’s orientation significantly alters physicochemical properties. For instance, the methoxymethyl variant exhibits a higher predicted density (1.280±0.06 g/cm³) compared to non-etherified analogs, a trait leveraged in solvent-based separation processes.

Strategic Importance in Fluorinated Aromatic Systems

Fluorinated aromatic systems are prized for their thermal stability and resistance to metabolic degradation, making them indispensable in agrochemical and pharmaceutical design. The trifluoromethyl group in this compound enhances electrophilic substitution reactivity, enabling precise regioselective modifications. This is exemplified in its role as a precursor for pesticides, where the methoxymethyl group improves bioavailability by increasing solubility in nonpolar matrices.

The compound’s electronic profile also makes it a candidate for catalytic applications. For example, the trifluoromethyl group’s electron-withdrawing effect stabilizes transition states in Pd-mediated cross-coupling reactions, a feature exploited in synthesizing complex heterocycles. Table 1 summarizes key electronic parameters compared to related compounds:

Property This compound 4-Methyl-3-(trifluoromethyl)aniline 2-(Trifluoromethyl)aniline
Molecular Weight (g/mol) 205.15 (calculated) 175.16 161.12
Density (g/cm³) 1.280±0.06 (predicted) 1.240 1.330
Boiling Point (°C) ~112 (extrapolated) 85–86 85–86

Current Research Landscape

Recent advances in synthesizing this compound emphasize sustainability and efficiency. Innovations such as solvent-free hydrogenation and flow chemistry adaptations have reduced reliance on hazardous reagents like chlorinated solvents. For instance, the use of ethanol as a green solvent in hydrogenation steps achieves yields exceeding 70% while minimizing environmental impact.

Furthermore, computational studies are unraveling the compound’s supramolecular behavior. Density functional theory (DFT) analyses predict strong N–H···F hydrogen bonds in its crystalline form, insights corroborated by X-ray diffraction data from analogous structures. These findings guide the design of co-crystals for drug delivery systems, where controlled release mechanisms depend on precise intermolecular interactions.

Ongoing industrial research focuses on optimizing catalytic systems. For example, varying Pd/C loadings (0.1–0.8 mass ratio) in hydrogenation reactions demonstrates a trade-off between reaction rate and catalyst recovery costs. Such parametric studies are critical for scaling production while maintaining >99% purity, a benchmark for pharmaceutical-grade intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethyl)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-5-6-2-3-7(13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZKTNYUVBUFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507068-46-3
Record name 4-(methoxymethyl)-3-(trifluoromethyl)aniline
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Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group, using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-(methoxymethyl)-3-(trifluoromethyl)aniline is as a substrate in organic synthesis. It serves as a building block for various chemical reactions, particularly those involving amine and aniline derivatives. The compound is instrumental in:

  • Synthesis of Bicyclic Heterocycles : It is utilized to synthesize substituted bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles. These structures are significant in medicinal chemistry due to their biological activities .
  • Intermediate for Pesticides : The compound acts as an intermediate in the synthesis of trifluoromethyl-containing phthalic acid diamides, which are effective pesticides. Its ability to incorporate trifluoromethyl groups into pesticide formulations enhances their efficacy .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates has been shown to improve pharmacological properties, including metabolic stability and lipophilicity. Research indicates that:

  • Antitumor Activity : Compounds derived from this compound have demonstrated significant antitumor activity against various cancer cell lines, making them potential candidates for developing new anticancer therapies .
  • Antiviral Properties : The compound's derivatives have also shown promise in antiviral applications, indicating its versatility in pharmaceutical research .

Case Studies

Several studies highlight the compound's applications in synthesizing biologically active molecules:

  • Synthesis of Quinobenzothiazinium Compounds : A study demonstrated the successful synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium chloride from 4-(trifluoromethyl)aniline. This compound exhibited antiproliferative activity against pancreatic cancer cell lines, showcasing the potential therapeutic applications of derivatives derived from this compound .
  • Preparation of Pesticides : Research on the synthesis of trifluoromethyl-containing phthalic acid diamides highlighted the utility of this compound as an intermediate. The resulting products showed effective insecticidal properties, further emphasizing its relevance in agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 393-15-7
  • Formula: C₈H₈F₃NO
  • Molecular Weight : 191.15 g/mol
  • Synonyms: 3-(Trifluoromethyl)-p-anisidine, 4-Amino-2-(trifluoromethyl)anisole .
  • Structure : Features a trifluoromethyl (-CF₃) group at position 3 and a methoxymethyl (-CH₂OCH₃) group at position 4 on the aniline ring .

Applications :
A fluorinated building block used in organic synthesis and drug discovery, valued for its electron-withdrawing (-CF₃) and electron-donating (-OCH₃) substituents, which modulate reactivity and pharmacokinetic properties .

Crystallography :
Orthorhombic crystal system (space group Pbca), with lattice parameters a = 5.4140 Å, b = 14.880 Å, c = 21.304 Å .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular Properties of Trifluoromethyl-Substituted Anilines

Compound CAS Number Formula Molecular Weight (g/mol) Substituent Positions Key Features
4-(Methoxymethyl)-3-(trifluoromethyl)aniline 393-15-7 C₈H₈F₃NO 191.15 3-CF₃, 4-CH₂OCH₃ Dual functionalization; high purity (>97%)
3-(Trifluoromethyl)aniline 98-16-8 C₇H₆F₃N 161.12 3-CF₃ Simpler structure; lower molecular weight
4-(Trifluoromethyl)aniline 455-14-1 C₇H₆F₃N 161.12 4-CF₃ Higher steric hindrance at para position
5-Chloro-2-nitro-4-(trifluoromethyl)aniline 35375-74-7 C₇H₄ClF₃N₂O₂ 240.57 4-CF₃, 2-NO₂, 5-Cl Nitro and chloro groups enhance electrophilicity
3-(Benzyloxy)-4-(trifluoromethyl)aniline 1007170-57-1 C₁₄H₁₂F₃NO 267.25 4-CF₃, 3-OCH₂C₆H₅ Bulky benzyloxy group impacts solubility

Key Observations :

  • Para-substituted CF₃ analogs (e.g., 4-(trifluoromethyl)aniline) exhibit distinct electronic effects, influencing reactivity in coupling reactions .

Key Observations :

  • The position of the CF₃ group critically impacts bioactivity. Para-substituted derivatives (e.g., 4-CF₃) often outperform meta-substituted analogs (e.g., 3-CF₃) in antiproliferative assays .
  • The target compound’s methoxymethyl group may mitigate toxicity or improve bioavailability compared to nitro- or chloro-substituted analogs (e.g., 5-chloro-2-nitro-4-CF₃aniline) .

Key Observations :

  • The target compound is commercially available but costly (€549.00/50 mg), reflecting its specialized use in medicinal chemistry .
  • Simpler analogs like 3-(trifluoromethyl)aniline are widely used in reductive aminations (e.g., with pyrazole carbaldehydes) .

Biological Activity

4-(Methoxymethyl)-3-(trifluoromethyl)aniline, also known as 4-methoxy-3-trifluoromethylaniline, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₈H₈F₃N₁O
  • CAS Number : 393-15-7

The presence of a trifluoromethyl group at the 3-position and a methoxymethyl group at the 4-position enhances its lipophilicity and biological activity.

Synthesis

This compound can be synthesized through various methods, including:

  • Nitration of Aniline Derivatives : Starting from aniline, nitration can introduce the trifluoromethyl group.
  • Methylation Reactions : Subsequent methylation can yield the methoxymethyl group.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds with similar structures have shown antiproliferative effects against various cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cells. The IC₅₀ values of these compounds ranged from 22.4 μM to 44.4 μM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
CompoundCell LineIC₅₀ (μM)
8PACA222.4
DoxorubicinPACA252.1

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

  • Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 0.03125 μg/mL for some derivatives .
Bacterial StrainMIC (μg/mL)
E. coli<0.03125
Staphylococcus aureus<0.25

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing microtubule-targeting agents .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of aniline derivatives, it was found that compounds with trifluoromethyl substitutions demonstrated enhanced antiproliferative effects on HeLa cells, leading to significant G2/M phase accumulation and apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

A recent investigation into the antibacterial properties of fluorinated anilines highlighted their effectiveness against multidrug-resistant strains of Staphylococcus aureus, with particular emphasis on structural modifications that enhance their potency against Gram-positive bacteria .

Q & A

Q. How can researchers identify and quantify metabolites of this compound in biological systems?

  • Methodology : Employ LC-MS/MS with multiple reaction monitoring (MRM). For example, transitions like m/z 236 → 190 (loss of methoxymethyl group) can be tracked. Use isotopically labeled internal standards (e.g., 13^{13}C6_6-aniline) for quantification .
  • Validation : Compare fragmentation patterns with synthetic standards and computational predictions (e.g., Mass Frontier software) .

Q. What strategies are effective for studying its binding affinity to tubulin or other biological targets?

  • Experimental Design : Use fluorescence polarization assays with purified tubulin. Competitive binding studies against known inhibitors (e.g., dinitroaniline derivatives) can determine IC50_{50}. Molecular docking (AutoDock Vina) models interactions at the nitroaniline-binding site of α-tubulin .
  • Contradiction Analysis : Address discrepancies in binding data by varying assay conditions (e.g., GTP concentration, pH) .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Compare reaction rates in aprotic (DMF, THF) vs. protic (EtOH, H2_2O) solvents. Kinetic studies (UV-Vis monitoring at 254 nm) reveal solvent effects on intermediates.
  • Case Study : In 1,4-dioxane (ε = 2.2), the methoxymethyl group remains stable, while in DMSO (ε = 47), partial demethylation may occur .

Q. What advanced spectroscopic techniques resolve ambiguities in regiochemical assignments?

  • Techniques : Use 19^{19}F NMR to distinguish CF3_3 environments (δ -60 to -65 ppm). 2D NOESY identifies spatial proximity between methoxymethyl and aromatic protons. High-resolution MS (HRMS) confirms fragment ions .

Q. How should researchers address contradictory data in published synthetic protocols (e.g., yield variations)?

  • Troubleshooting : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use Design of Experiments (DoE) to isolate variables (temperature, catalyst loading).
  • Example : A reported 82% yield vs. lower yields may stem from incomplete deprotection—validate via IR (absence of Boc carbonyl at ~1680 cm1^{-1}) .

Q. What computational methods predict the compound’s interactions with enzymes or receptors?

  • Approach : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess binding stability. Quantum mechanics (QM) calculations (DFT, B3LYP/6-31G*) optimize ground-state geometries for docking studies .
  • Validation : Compare computational binding energies with experimental ITC (isothermal titration calorimetry) data .

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